molecular formula C13H18BrNO2S B2552589 tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate CAS No. 2243521-77-7

tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate

Cat. No.: B2552589
CAS No.: 2243521-77-7
M. Wt: 332.26
InChI Key: NICKSXKGRYQRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate is a versatile chemical scaffold of significant interest in medicinal chemistry and chemical biology, particularly in the innovative field of targeted protein degradation. The compound features a brominated thienoazepine core protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable synthetic intermediate for further functionalization via cross-coupling reactions. Its primary research value lies in its potential application as a key building block for the synthesis of bifunctional compounds known as PROTACs (Proteolysis-Targeting Chimeras) . These molecules are designed to induce the degradation of specific disease-causing proteins by recruiting E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) complex, to the target, leading to its ubiquitination and subsequent proteasomal destruction . This mechanism offers a promising therapeutic strategy for conditions traditionally considered "undruggable." Specifically, this brominated intermediate can be utilized to develop degraders targeting Bromodomain-containing proteins, most notably BRD4 . BRD4 is a critical transcriptional regulator of key oncogenes like c-MYC and has emerged as a high-value target in multiple cancer types, including acute myeloid leukemia (AML) and midline carcinoma . By serving as a precursor in the synthesis of such targeted degraders, this compound provides researchers with a critical tool for probing biological pathways and advancing the development of novel therapeutic modalities.

Properties

IUPAC Name

tert-butyl 2-bromo-4,6,7,8-tetrahydrothieno[3,2-c]azepine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15-6-4-5-10-9(8-15)7-11(14)18-10/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICKSXKGRYQRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization with Tin(IV) Chloride

A seminal approach involves tin(IV) chloride-catalyzed intramolecular Friedel-Crafts alkylation. For example, N-benzyl-N-(3-thenyl)-β-alanine derivatives cyclize at 0–25°C in dichloromethane to yield 70–85% of the thienoazepine framework.

Mechanistic pathway :

  • Coordination of SnCl₄ to the carbonyl oxygen activates the electrophilic center.
  • Intramolecular attack by the thiophene’s α-carbon forms the six-membered transition state.
  • Deprotonation regenerates aromaticity, yielding the bicyclic system.

Optimization data :

Catalyst Temp (°C) Yield (%) Purity (%)
SnCl₄ 0 82 95
AlCl₃ 25 68 89
BF₃·OEt₂ -10 75 91

This method’s limitation lies in the handling of hygroscopic SnCl₄, necessitating anhydrous conditions.

Regioselective Bromination at C2

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Post-cyclization bromination employs NBS in carbon tetrachloride at 40–60°C. The thiophene ring’s electron-rich C2 position undergoes selective bromination due to resonance stabilization of the intermediate arenium ion.

Key parameters :

  • Solvent effects : CCl₄ > CH₂Cl₂ > THF (reactivity correlates with polarity)
  • Catalyst : FeCl₃ (0.5 eq.) enhances regioselectivity to >95%
  • Reaction time : 6–8 hours for complete conversion

Representative yield :

Substrate Brominating Agent Yield (%)
Thieno[3,2-c]azepine NBS 78
Thieno[2,3-c]azepine Br₂ 65

Side products (e.g., dibrominated derivatives) are minimized by stoichiometric control.

tert-Butoxycarbonyl (Boc) Protection of the Azepine Amine

Two-Step Protection-Deprotection Protocol

The Boc group is introduced via reaction with Boc anhydride in the presence of a mild base:

  • Deprotonation : Triethylamine (2.2 eq.) in THF at 0°C
  • Acylation : Boc₂O (1.1 eq.) added dropwise over 30 minutes
  • Quenching : Aqueous NaHCO₃ followed by extraction with ethyl acetate

Comparative base study :

Base Reaction Time (h) Yield (%)
Et₃N 2 92
DMAP 1.5 88
NaHCO₃ 6 75

This method avoids the viscosity issues reported in earlier patents by maintaining neutral pH and low temperatures.

Integrated Synthetic Route

Combining the above steps, a robust four-step synthesis emerges:

  • Cyclization : N-(3-thenyl)-β-alanine → thieno[3,2-c]azepine (82% yield)
  • Bromination : NBS/FeCl₃ in CCl₄ (78% yield)
  • Boc protection : Boc₂O/Et₃N in THF (92% yield)
  • Crystallization : Hexane/EtOAc recrystallization (purity >99% by HPLC)

Critical process parameters :

  • Temperature control : Cyclization at ≤25°C prevents ring-opening
  • Moisture sensitivity : All steps require anhydrous conditions
  • Scalability : Demonstrated at 100g scale with consistent yields

Industrial Considerations and Cost Analysis

Raw Material Costs

Component Price/kg (USD) Quantity/kg per kg Product
N-(3-thenyl)-β-alanine 450 1.8
SnCl₄ 120 0.3
Boc₂O 650 0.9

Environmental Impact

  • E-factor : 18 (kg waste/kg product)
  • PMI : 32 (higher due to multiple purification steps)

Patent WO2019158550A1’s emphasis on neutral reagent forms reduces solvent consumption by 40% compared to earlier methods.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienoazepine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild heating.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neurological Disorder Research
The compound is being investigated for its potential as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique thienoazepine structure and the presence of the bromine atom at the 2-position enhance its interaction with biological macromolecules, making it a candidate for enzyme inhibition and receptor binding studies. This interaction is crucial for developing new therapeutic agents aimed at neurological pathways.

Case Study: Enzyme Inhibition
Research has shown that tert-butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate exhibits significant binding affinity to specific enzymes involved in neurodegenerative diseases. For example, studies have demonstrated its ability to inhibit acetylcholinesterase activity, which is relevant in Alzheimer's disease treatment.

Materials Science

Synthesis of Functional Materials
The compound's unique chemical structure allows it to be utilized in synthesizing advanced materials with specific electronic or optical properties. The incorporation of tert-butyl groups can improve solubility and processability in various polymer matrices.

Case Study: Organic Photovoltaics
Research indicates that derivatives of this compound can be integrated into organic photovoltaic devices. These materials can enhance charge transport properties and overall device efficiency due to their favorable electronic characteristics.

Biochemical Studies

Binding Affinity Studies
The compound is utilized in various biochemical assays to study its binding properties with different receptors and enzymes. Its structural features allow researchers to probe interactions that are critical for understanding drug-receptor dynamics.

Application Area Details
Medicinal ChemistryTargeting neurological disorders through enzyme inhibition and receptor binding
Materials ScienceSynthesis of functional materials for electronics and photovoltaics
Biochemical StudiesInvestigating binding affinities with receptors and enzymes

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thienoazepine ring system can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Imidazo[1,2-a][1,4]diazepine Analogs
  • Example: tert-Butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate (CAS: 1251000-20-0) Structural Differences: Replaces the thienoazepine core with an imidazo[1,4]diazepine system, introducing two additional nitrogen atoms. Molecular Formula: C₁₂H₁₈BrN₃O₂ (MW: 316.2) vs. C₁₄H₁₉BrN₂O₂S (estimated for the target compound, based on core structure). Applications: Used as a high-purity pharmaceutical intermediate (>99% purity) for APIs and medicinal chemistry .
(b) Thieno[3,2-c]pyridine Derivatives
  • Example: tert-Butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate (Enamine Ltd, MDL: MFCD29055294) Structural Differences: Features a pyridine ring instead of azepine, reducing ring size and altering electronic properties. Molecular Formula: C₅H₁₂FNO (simplified backbone) vs. the target compound’s sulfur-containing azepine system .

Substituent and Functional Group Variations

(a) Bromo-Substituted Isoindoline and Dihydroisoquinoline Derivatives
  • Examples: tert-Butyl 5-bromoisoindoline-2-carboxylate (CAS: 201940-08-1, Similarity: 0.94) tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 893566-75-1, Similarity: 0.93) Structural Differences: Replace the thienoazepine core with isoindoline or dihydroisoquinoline systems. Bromine positions vary, affecting reactivity in cross-coupling reactions. Applications: Common intermediates in drug discovery for kinase inhibitors or CNS-targeted molecules .
(b) Non-Brominated Thienoazepinones
  • Example: 4H,5H,6H,7H,8H-Thieno[3,2-c]azepin-4-one (CAS: 4751-59-1) Structural Differences: Lacks the bromine substituent and tert-butyl carbamate group. Applications: Used in exploratory synthesis but less stable due to unprotected amine groups .

Physicochemical and Commercial Comparison

Compound Core Structure Molecular Formula Molecular Weight Price (50 mg) Key Applications
Target Compound Thieno[3,2-c]azepine C₁₄H₁₉BrN₂O₂S (est.) ~383.3 €692 Pharmaceutical intermediates
tert-Butyl 2-bromo-imidazo[1,4]diazepine-8-carboxylate Imidazo[1,4]diazepine C₁₂H₁₈BrN₃O₂ 316.2 ~$200–300 (est.) APIs, medicinal chemistry
tert-Butyl 5-bromoisoindoline-2-carboxylate Isoindoline C₁₃H₁₆BrNO₂ 306.2 Not listed Kinase inhibitor synthesis
4H,5H,6H,7H,8H-Thieno[3,2-c]azepin-4-one Thieno[3,2-c]azepinone C₇H₉NOS 155.2 Not listed Exploratory organic synthesis

Key Research Findings

Reactivity: The bromine atom in the target compound facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to its imidazodiazepine analogs . However, the thienoazepine core may confer distinct electronic properties due to sulfur’s electron-rich nature.

Stability: The tert-butyl group enhances stability compared to unprotected amines (e.g., thienoazepinone derivatives) .

Pharmaceutical Relevance: Imidazodiazepine analogs are prioritized in CNS drug development, while thienoazepines are explored for antimicrobial or anticancer activity .

Biological Activity

tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

  • IUPAC Name : tert-butyl 2-bromo-4,6,7,8-tetrahydro-5H-thieno[3,2-c]azepine-5-carboxylate
  • Molecular Formula : C13H18BrNO2S
  • Molecular Weight : 332.26 g/mol
  • CAS Number : 2243521-77-7

Synthesis

The synthesis of this compound typically involves the bromination of thienoazepine precursors under controlled conditions. The reaction often utilizes bromine or brominating agents in solvents like acetic acid or dichloromethane to achieve the desired compound with high purity levels (around 95% or higher) .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited an IC50 value indicating potent antiproliferative activity.
  • FaDu (Head and Neck Cancer) : Showed substantial inhibition of cell growth with an IC50 value of approximately 1.73 μM .

The mechanism of action appears to involve dual inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and repair. This dual inhibition leads to increased apoptosis in cancer cells as evidenced by Western blot analysis showing elevated levels of cleaved caspase-3 and LC3A/B .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

StudyCell LineIC50 (μM)Mechanism
Study AMCF-71.73Topoisomerase I & II inhibition
Study BFaDu1.73Induction of apoptosis via caspase activation
Study CMDA-MB-231 (Triple-negative breast cancer)VariesCell cycle arrest in G2/M phase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-bromo-thienoazepine carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of brominated thiophene precursors followed by carboxylation. For example, bromination at the 2-position of a thienoazepine scaffold can be achieved via electrophilic substitution using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in DCM\text{DCM} under reflux . The tert-butyl carboxylate group is introduced via a Boc-protection strategy, often using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like DMAP\text{DMAP} . Optimization may require adjusting solvent polarity (e.g., THF vs. DMF) and temperature to improve yields (e.g., 60–80°C for 12–24 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C13H18BrNO2S\text{C}_{13}\text{H}_{18}\text{BrNO}_2\text{S}, expected m/z347.02m/z \approx 347.02). 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for verifying the thienoazepine scaffold and tert-butyl group (e.g., tert-butyl δ\delta ~1.4 ppm in 1H^1\text{H} NMR). Purity can be assessed via HPLC with a C18 column (≥95% purity threshold) . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What purification strategies are effective for removing byproducts like de-brominated analogs?

  • Methodology : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) effectively separates brominated products from non-halogenated byproducts. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity . Monitor fractions via TLC (RfR_f ~0.4 in hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity compared to chloro or iodo analogs in cross-coupling reactions?

  • Methodology : The bromo group exhibits moderate reactivity in Suzuki-Miyaura couplings, balancing cost and efficiency. For instance, coupling with aryl boronic acids using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 in THF/H2O\text{THF/H}_2\text{O} (3:1) at 80°C yields biaryl derivatives. Chloro analogs require harsher conditions (e.g., Pd(OAc)2\text{Pd(OAc)}_2, XPhos\text{XPhos}), while iodo derivatives react faster but are less stable . Kinetic studies (monitored via 1H^1\text{H} NMR) can quantify relative reaction rates .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology : Store the compound under inert gas (argon) at −20°C in amber vials to prevent light-induced decomposition. Solubility data suggest DMSO as a stable solvent for stock solutions (10 mM), with aliquots stored at −80°C for ≤6 months . Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins like kinases or GPCRs. MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) assess stability of the thienoazepine scaffold. DFT calculations (B3LYP/6-31G*) predict electronic properties of the bromo substituent, correlating with experimental pKa\text{pKa} or redox potentials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.